molecular formula C20H14N2O B1607081 2,4-diphenylphthalazin-1(2H)-one CAS No. 36503-83-0

2,4-diphenylphthalazin-1(2H)-one

Cat. No.: B1607081
CAS No.: 36503-83-0
M. Wt: 298.3 g/mol
InChI Key: SEMJODDJJQASLF-UHFFFAOYSA-N
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Description

2,4-Diphenylphthalazin-1(2H)-one is an organic compound belonging to the phthalazine family It is characterized by a phthalazine core substituted with phenyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diphenylphthalazin-1(2H)-one typically involves the cyclization of hydrazine derivatives with ortho-substituted benzoyl compounds. One common method includes the reaction of 2,4-diphenylhydrazine with phthalic anhydride under acidic conditions to form the desired phthalazinone structure.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the reaction rate and product purity, often involving catalysts and controlled temperature environments.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrophthalazinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrophthalazinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

2,4-Diphenylphthalazin-1(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 2,4-diphenylphthalazin-1(2H)-one exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phthalazine: The parent compound of the phthalazine family, lacking the phenyl substitutions.

    2,3-Diphenylphthalazine: Similar structure but with phenyl groups at different positions.

    1,4-Diphenylphthalazine: Another isomer with phenyl groups at the 1 and 4 positions.

Uniqueness: 2,4-Diphenylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with other molecules are required.

Properties

IUPAC Name

2,4-diphenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)21-22(20)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMJODDJJQASLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350278
Record name 1(2H)-Phthalazinone, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36503-83-0
Record name 1(2H)-Phthalazinone, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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